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molecular formula C10H8F6N2O4 B8584693 6-Methyl-3-nitro-2,4-bis(2,2,2-trifluoroethoxy)pyridine CAS No. 754989-43-0

6-Methyl-3-nitro-2,4-bis(2,2,2-trifluoroethoxy)pyridine

Cat. No. B8584693
M. Wt: 334.17 g/mol
InChI Key: UWZOAJKKXKXEKU-UHFFFAOYSA-N
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Patent
US07223764B2

Procedure details

2,4-Dichloro-6-methyl-3-nitropyridine (30 g, 144.9 mmol) was dissolved in 2,2,2-trifluoroethanol (250 mL), and potassium carbonate (50 g, 361.8 mmol) was added thereto, followed by reflux for 21 hours. The reaction mixture was diluted with water, and then subjected to extraction with chloroform. The organic layer was washed with saturated brine and then dried over sodium sulfate anhydrate, followed by concentration under reduced pressure, to thereby yield 2,4-bis(2,2,2-trifluoroethoxy)-6-methyl-3-nitropyridine (45.40 g, yield 94%) as a pale yellow solid.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[C:6](Cl)[CH:5]=[C:4]([CH3:12])[N:3]=1.[C:13](=[O:16])([O-])[O-].[K+].[K+].[F:19][C:20]([F:24])([F:23])[CH2:21][OH:22]>O>[F:19][C:20]([F:24])([F:23])[CH2:21][O:22][C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[C:6]([O:16][CH2:13][C:20]([F:24])([F:23])[F:19])[CH:5]=[C:4]([CH3:12])[N:3]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
ClC1=NC(=CC(=C1[N+](=O)[O-])Cl)C
Name
Quantity
250 mL
Type
reactant
Smiles
FC(CO)(F)F
Step Two
Name
Quantity
50 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by reflux for 21 hours
Duration
21 h
EXTRACTION
Type
EXTRACTION
Details
subjected to extraction with chloroform
WASH
Type
WASH
Details
The organic layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate anhydrate
CONCENTRATION
Type
CONCENTRATION
Details
followed by concentration under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
FC(COC1=NC(=CC(=C1[N+](=O)[O-])OCC(F)(F)F)C)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 45.4 g
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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